arjunglucoside I
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Overview
Description
Arjunglucoside I is a triterpene glucoside isolated from the bark of the Terminalia arjuna tree. This compound is known for its various biological activities, including antimicrobial and cardioprotective properties . The chemical structure of this compound is β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arjunglucoside I can be isolated from the bark of Terminalia arjuna through a series of extraction and purification steps. The powdered bark is first defatted with hexane and then extracted with ethyl acetate using a Soxhlet apparatus . The extract is then subjected to high-performance thin-layer chromatography (HPTLC) for separation and purification .
Industrial Production Methods: The industrial production of this compound involves the standardization of the extract to contain a specific percentage of the compound. This is achieved through a novel process that includes the isolation and enrichment of bioactive compounds from the bark of Terminalia arjuna . The standardized composition is then used in various formulations for medicinal purposes.
Chemical Reactions Analysis
Types of Reactions: Arjunglucoside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Arjunglucoside I has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of derivatives.
Mechanism of Action
The mechanism of action of Arjunglucoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cognitive function . Additionally, its cardioprotective effects are attributed to its ability to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Arjunglucoside I is unique among triterpene glucosides due to its specific structure and biological activities. Similar compounds include:
Arjunglucoside II: Another triterpene glucoside isolated from Terminalia arjuna with similar cardioprotective properties.
Arjungenin: A related triterpene with distinct biological activities.
Casuarinin: A compound with potent α-glucosidase inhibitory activity, isolated from Elaeagnus rhamnoides.
This compound stands out due to its combination of antimicrobial, cardioprotective, and cognitive-enhancing properties, making it a valuable compound for various scientific and medicinal applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFNIMQBCBHEX-APNSOIJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62319-70-4 |
Source
|
Record name | Arjunglucoside I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62319-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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